molecular formula C13H11N3O B3008958 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 73933-54-7

1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B3008958
CAS No.: 73933-54-7
M. Wt: 225.251
InChI Key: OKYFECACYVXJAW-UHFFFAOYSA-N
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Description

1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that combines the structural features of pyridine and benzimidazole

Preparation Methods

The synthesis of 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:

Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, as well as scaling up the process for large-scale manufacturing.

Chemical Reactions Analysis

1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of pyridine and benzimidazole rings, which imparts distinct chemical and biological properties.

Biological Activity

1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one, a heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials supported by scientific research findings.

Chemical Structure and Properties

The compound features a fused pyridine and benzimidazole structure, which is crucial for its biological activity. Its molecular formula is C13H11N3OC_{13}H_{11}N_3O with a molecular weight of 227.25 g/mol. The compound's IUPAC name is 3-(pyridin-3-ylmethyl)-1H-benzimidazol-2-one.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. It is believed to inhibit essential protein synthesis and disrupt microbial cell membrane integrity, leading to cell death in pathogenic organisms .

Antimicrobial Activity

Recent studies have demonstrated the compound's potential as an antimicrobial agent. For example, it has shown significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli.

Microorganism MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

These results suggest that the compound could be developed as a therapeutic agent for treating bacterial infections .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Research indicates that this compound acts as an inhibitor of the insulin-like growth factor 1 receptor (IGF-1R), which plays a critical role in cancer cell proliferation and survival .

Case Study: IGF-1R Inhibition

A study on the structure-activity relationship (SAR) of related compounds revealed that modifications at specific positions significantly enhance IGF-1R inhibition potency. The introduction of amine-containing side chains at the pyridone ring's 4-position notably improved enzyme potency .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound Biological Activity
Imidazo[1,2-a]pyrimidineAnticancer, but less potent than target compound
Imidazo[1,5-a]pyridineAntimicrobial properties but different mechanism

The distinct combination of pyridine and benzimidazole rings in this compound contributes to its enhanced biological activity compared to these similar compounds .

Properties

IUPAC Name

3-(pyridin-3-ylmethyl)-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c17-13-15-11-5-1-2-6-12(11)16(13)9-10-4-3-7-14-8-10/h1-8H,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYFECACYVXJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 25 parts of N-(3-pyridinylmethyl)-1,2-benzenediamine and 11 parts of urea is melted together to 180°-190° C. and the melt is stirred for 30 minutes at this temperature. The reaction mixture is cooled and dissolved in a mixture of trichloromethane and methanol. The solvent is evaporated and the residue is crystallized from 4-methyl-2-pentanone. The product is filtered off and dried, yielding 24 parts (86%) of 1,3-dihydro-1-(3-pyridinylmethyl)-2H-benzimidazol-2-one; mp. 160.5° C.
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